Phenyl 4-tert-butylpiperidine-1-carboxylate
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Overview
Description
Phenyl 4-tert-butylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 4-tert-butylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-tert-butylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .
Scientific Research Applications
Phenyl 4-tert-butylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl 4-tert-butylpiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Phenyl 4-tert-butylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-phenylpiperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
651053-82-6 |
---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
phenyl 4-tert-butylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)13-9-11-17(12-10-13)15(18)19-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
InChI Key |
QGDWWSCXEAXLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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